molecular formula C17H16N2O3S B5642739 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B5642739
M. Wt: 328.4 g/mol
InChI Key: BHPWVSMNZDWAFX-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core fused with a cyano group at position 3 and a 2,3-dimethoxybenzamide substituent at position 2. This compound belongs to a broader class of thiophene derivatives investigated for their antiproliferative activity, particularly against tyrosine kinase receptors in cancer cells . The 2,3-dimethoxybenzamide moiety is hypothesized to influence binding affinity and selectivity toward ATP-binding pockets of kinases, akin to tyrosine kinase inhibitors like gefitinib and dasatinib .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-13-7-3-6-11(15(13)22-2)16(20)19-17-12(9-18)10-5-4-8-14(10)23-17/h3,6-7H,4-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPWVSMNZDWAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the cyano group to other functional groups such as amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Antiproliferative Activity
Compound Name Substituents Molecular Weight IC₅₀ (MCF7) Mechanism of Action Reference
Target Compound 2,3-dimethoxybenzamide ~328.39* Not reported Tyrosine kinase inhibition (inferred)
Compound 24 (Said et al.) 2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide Not reported 30.8 nM ATP-binding site inhibition (tyrosine kinase)
Compound 25 (Said et al.) 4-(triazin-4-ylamino)phenol Not reported 38.7 nM ATP-binding site inhibition (tyrosine kinase)
2-Chloro-N-(3-cyano-...-yl)benzamide 2-chlorobenzamide 302.78 Not reported MurF protein binding (antibacterial target)
3,4,5-Trimethoxybenzamide analog 3,4,5-trimethoxybenzamide 358.41 Not reported Not reported
3,4-Dimethoxybenzamide analog 3,4-dimethoxybenzamide 328.39 Not reported Not reported

*Molecular weight inferred from structurally similar compounds (e.g., 3,4-dimethoxy analog ).

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., sulfamoyl in Compound 24) exhibit stronger antiproliferative activity (IC₅₀ ~30 nM) compared to methoxy-substituted analogs, which are electron-donating. This aligns with tyrosine kinase inhibitors' preference for electron-deficient pharmacophores to enhance ATP-binding pocket interactions .
  • Chlorine Substitution : The 2-chloro analog () demonstrates antibacterial activity via MurF protein binding, highlighting scaffold versatility across therapeutic targets .

Physicochemical Properties and Drug-Likeness

The number and position of methoxy groups significantly influence logP, solubility, and bioavailability:

Table 2: Physicochemical Properties of Selected Analogs
Compound Name logP (Predicted) Hydrogen Bond Donors Polar Surface Area (Ų) Solubility (logSw)
Target Compound ~2.8* 1 ~40.5 ~-4.5
2-Chloro analog () 3.72 1 40.47 -4.56
3,4-Dimethoxy analog () Not reported 1 Not reported Not reported
3,4,5-Trimethoxy analog () 1.34 (density) 1 Not reported Not reported

*Predicted based on 2-chloro analog () and methoxy group contributions.

Key Observations:
  • The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Structural-Activity Relationship (SAR) Insights

  • Critical Substituents: The cyano group at position 3 of the thiophene ring is essential for maintaining planar geometry, facilitating π-π stacking in kinase binding pockets .
  • Benzamide Modifications : Sulfamoyl or triazine substituents (e.g., Compounds 24–25) enhance potency but may introduce hepatotoxicity risks, whereas methoxy groups offer metabolic stability .
  • Docking Studies : Molecular docking of the 2-chloro analog () revealed strong binding to MurF protein (RMSD <2 Å), suggesting scaffold adaptability for antibacterial applications .

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